An In-depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid
An In-depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid
CAS Number: 1142191-66-9
This technical guide provides a comprehensive overview of 5-Bromo-3-methoxypicolinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, and its potential applications, underpinned by scientific principles and references to authoritative sources.
Introduction and Significance
5-Bromo-3-methoxypicolinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.[1] Picolinic acids and their derivatives are known to be important scaffolds in the development of therapeutic agents and agrochemicals.[2] The specific substitution pattern of this molecule suggests its potential utility in creating compounds that can interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-3-methoxypicolinic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 1142191-66-9 | [3][4][5][6][7] |
| Molecular Formula | C₇H₆BrNO₃ | [3][6][8] |
| Molecular Weight | 232.03 g/mol | [3][6][8] |
| IUPAC Name | 5-bromo-3-methoxy-2-pyridinecarboxylic acid | |
| Appearance | Solid (typically light brown to yellow) | [1] |
| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | |
| Density (Predicted) | 1.713 ± 0.06 g/cm³ | [9] |
| Purity | Typically ≥95% | [1][6] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis involves the electrophilic bromination of the 3-methoxypicolinic acid backbone. The methoxy group is an ortho-, para-director; however, the pyridine nitrogen and the carboxylic acid are deactivating groups. The position para to the methoxy group (C5) is the most likely site for bromination.
Caption: Proposed synthesis of 5-Bromo-3-methoxypicolinic acid.
Detailed Experimental Protocol
This protocol is a guideline based on general procedures for the bromination of aromatic compounds.[10] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Electrophilic Bromination of 3-Methoxypicolinic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxypicolinic acid (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath).
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Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid like sulfuric acid is crucial for activating the aromatic ring towards electrophilic substitution.[10]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-3-methoxypicolinic acid.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 5-Bromo-3-methoxypicolinic acid. While specific spectra for this compound are not widely published, the expected data can be predicted based on its structure.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, likely further downfield. |
| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around δ 55-60 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹.[11][12] A sharp C=O stretching vibration for the carbonyl group will be present around 1700-1730 cm⁻¹.[11][12] C-O stretching for the methoxy group and the carboxylic acid will be observed in the fingerprint region (1000-1300 cm⁻¹).[11][12] Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[13][14] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or bromine. |
Applications in Research and Development
5-Bromo-3-methoxypicolinic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structural features make it an attractive starting material for the development of novel compounds in the following areas:
-
Drug Discovery: Substituted picolinic acids are core structures in many pharmaceutical compounds. The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the final molecule.
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. 5-Bromo-3-methoxypicolinic acid can serve as a building block for the synthesis of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The pyridine ring can act as a ligand for metal complexes, and the functional groups on the ring can be used to tune the electronic and photophysical properties of these materials.
While specific examples of blockbuster drugs or widely used agrochemicals directly synthesized from 5-Bromo-3-methoxypicolinic acid are not prominent in the public domain, its presence in the catalogs of numerous chemical suppliers indicates its utility in early-stage research and discovery programs.
Safety and Handling
As a laboratory chemical, 5-Bromo-3-methoxypicolinic acid should be handled with appropriate safety precautions.
-
Hazard Statements: It is classified as an irritant.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
5-Bromo-3-methoxypicolinic acid, with its unique combination of functional groups, is a valuable and versatile building block for synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in their efforts to discover and develop new molecules with significant scientific and commercial potential.
References
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Amerigo Scientific. 5-Bromo-3-methoxypicolinic acid. [Link]
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]
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PubChem. 5-Bromo-3-hydroxypicolinic acid. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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The Organic Chemistry Tutor. Fragmentation in Mass Spectrometry. [Link]
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Doroshenko, A. O., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(4), 634-641. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 363. [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
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